6-[(4-chlorobenzyl)oxy]-2-chromanone
Overview
Description
6-[(4-chlorobenzyl)oxy]-2-chromanone is a useful research compound. Its molecular formula is C16H13ClO3 and its molecular weight is 288.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.0553220 g/mol and the complexity rating of the compound is 339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Characterization
Synthesis Approaches : The synthesis of compounds related to 6-[(4-chlorobenzyl)oxy]-2-chromanone involves complex processes such as condensation, alkaline hydrolysis, decarboxylation, acyl chlorination, and Friedel-Crafts acylation reaction. An example includes the synthesis of 6-chloro-1-indanone with a high purity of 99% (Luo Xu-qiang, 2010).
Chemical Structure and Characteristics : The molecular structure and characteristics of related compounds are often determined using advanced techniques like nuclear magnetic resonance spectrometry, mass spectrometry, and elemental analysis. These techniques help in the detailed characterization of the compounds (Luo Xu-qiang, 2010).
Therapeutic and Biological Relevance
Chroman-4-One Derivatives : Chroman-4-one, a structurally related compound, serves as a privileged structure in heterocyclic chemistry and drug discovery. It has significant roles in organic synthesis and drug design due to its diverse structural categories and biological relevance (Emami & Ghanbarimasir, 2015).
Cytotoxic Properties : Xanthone-chromanone dimers, which share structural similarities, have been studied for their cytotoxicities against various cancer cell lines. Compounds like versixanthones have shown promising IC50 values, indicating potential in cancer treatment (Guangwei Wu et al., 2015).
Chromanone as a Therapeutic Scaffold : Chromanone serves as a vital building block in medicinal chemistry, particularly in the synthesis of novel lead compounds. Its role in drug designing, owing to its wide range of pharmacological activities, is significant, though challenges remain in synthesis and isolation (Kamboj & Singh, 2021).
Photoreactivity and Crystallography
Photoreactions and Crystal Structures : Studies have explored the photoreactivity of compounds like (E)-3-benzylidene-4-chromanone derivatives, which undergo stereoselective photodimerization. Their crystal structures provide insights into the molecular arrangement and the effects of substituents like halogen groups on these processes (Cheng et al., 2012).
Crystal and Molecular Structure Analysis : The crystal and molecular structure of related compounds, like 3-chloro-3,6-dinitro-2,2-dimethyl-4-chromanone, have been analyzed using x-ray crystallography. This analysis helps in understanding the conformation and steric interactions of these molecules (Ji et al., 2000).
Properties
IUPAC Name |
6-[(4-chlorophenyl)methoxy]-3,4-dihydrochromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c17-13-4-1-11(2-5-13)10-19-14-6-7-15-12(9-14)3-8-16(18)20-15/h1-2,4-7,9H,3,8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFQNGUKXDPLAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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